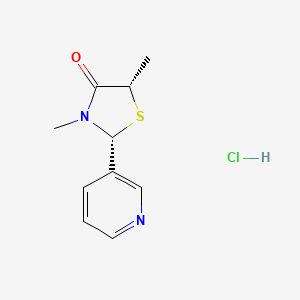

4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-

Descripción general

Descripción

4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- is a chemical compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- typically involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-3,5-dimethylthiazolidin-4-one in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced thiazolidinone derivative.

Substitution: Formation of substituted thiazolidinone derivatives.

Aplicaciones Científicas De Investigación

While the search results provide information on 4-thiazolidinone derivatives and their applications, there is no specific data about the applications, data tables, or case studies for the compound "4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-" .

Here's a summary of the information available on 4-thiazolidinone derivatives in general:

4-Thiazolidinones as Anticancer Agents

- 4-Thiazolidinone-bearing hybrid molecules have potential anticancer activity .

- Various hybrid molecules, such as furan–4-thiazolidinone, pyrrole–4-thiazolidinone, and pyrazole–4-thiazolidinone, exhibit potent cytotoxicity against different cancer cell lines .

- These hybrids induce apoptosis, cell cycle arrest, and affect mRNA expression in cancer cells .

- Some 4-thiazolidinone derivatives have shown effectiveness in reducing mammary tumor growth in animal models .

- Several synthetic routes have been developed to create thiazolidin-4-one derivatives, which have shown potential as anticancer agents .

Pharmacological Profiles of 5-ene-4-thiazolidinones

- 5-ene-4-thiazolidinones are a widely studied class of small molecules in medicinal chemistry, with many pharmacologically attractive agents .

- The presence and nature of C5 substituents in the thiazolidone ring significantly impact pharmacological effects .

- These compounds can be electrophilic and potentially reactive due to the Michael addition of the exocyclic double bond to nucleophilic protein residues .

- They can also react with glutathione and other free thiols within a cell .

Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway

- The Trp-KYN pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .

- Metabolic products in this pathway, such as kynurenine (KYN), quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their roles as risk factors, biomarkers, or therapeutic targets .

- The pathway involves several sub-pathways, including the indoxyl sulfate (INS) pathway, the indole-3-acetamide (IAM) pathway, and the tryptamine pathway .

- These pathways involve the conversion of tryptophan (Trp) to various metabolites, some of which exhibit antioxidant and pro-oxidant activities depending on the biological context .

Mecanismo De Acción

The mechanism of action of 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: Known for its bioactive properties and potential therapeutic applications.

(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Studied for its pharmacological effects.

Uniqueness

4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- stands out due to its unique combination of a thiazolidinone ring with a pyridine moiety, which imparts distinct chemical and biological properties

Actividad Biológica

4-Thiazolidinone derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- stands out for its potential applications in cancer and infectious disease therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- is with a CAS number of 158511-47-8 . The compound features a thiazolidinone core structure with a pyridine substituent that contributes to its biological properties.

Anticancer Activity

Research has demonstrated that 4-thiazolidinone derivatives exhibit significant anticancer properties. In vitro studies have shown that various thiazolidinone compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways:

- Mechanism of Action : Compounds bearing the thiazolidinone scaffold have been reported to induce DNA damage and cell cycle arrest. For instance, certain derivatives have shown IC50 values as low as 0.31 µM against MCF7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Case Study : A study involving a series of thiazolidinone hybrids revealed their ability to inhibit CDK2 activity and induce G1 cell cycle arrest in MCF7 cells . Furthermore, some derivatives displayed selective toxicity towards cancer cells while sparing normal fibroblasts.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

- Antitubercular Activity : Several thiazolidinones have demonstrated promising results against Mycobacterium tuberculosis. For example, derivatives with the thiazolidinone structure exhibited up to 98% inhibition at concentrations as low as 6.25 µg/mL . This suggests potential for development as antitubercular agents.

- Antifungal Properties : Other studies have indicated that thiazolidinones possess antifungal activity against various strains, further expanding their therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone compounds:

| Substituent | Effect on Activity |

|---|---|

| Pyridine ring | Enhances anticancer potency |

| Dimethyl groups | Improves selectivity towards cancer cells |

| Halogen substitutions | Can increase cytotoxicity against specific cancer lines |

Research indicates that modifications to the thiazolidinone core can significantly impact biological activity. For instance, the presence of a pyridine moiety has been linked to increased anticancer effects due to improved interaction with biological targets .

Propiedades

Número CAS |

158511-47-8 |

|---|---|

Fórmula molecular |

C10H13ClN2OS |

Peso molecular |

244.74 g/mol |

Nombre IUPAC |

(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride |

InChI |

InChI=1S/C10H12N2OS.ClH/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8;/h3-7,10H,1-2H3;1H/t7-,10+;/m0./s1 |

Clave InChI |

CXHDSLQCNYLQND-XQRIHRDZSA-N |

SMILES |

CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |

SMILES isomérico |

C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C.Cl |

SMILES canónico |

CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

158511-47-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one 3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, (+)-cis isomer SM 10661 SM-10661 SM-12502 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.